1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone
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Overview
Description
1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine and morpholine rings, followed by their coupling with a phenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[3-[[(3S,4S)-3-hydroxy-4-piperidin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)15-4-2-3-14(9-15)10-18-11-16(17(21)12-18)19-5-7-22-8-6-19/h2-4,9,16-17,21H,5-8,10-12H2,1H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGJLKMHXQXBAJ-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CC(C(C2)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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